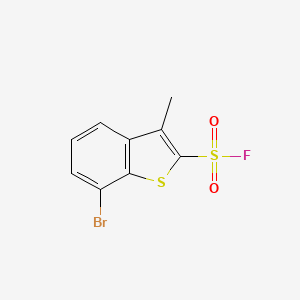
7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C9H6BrFO2S2 It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of 3-methyl-1-benzothiophene followed by sulfonylation and fluorination. The reaction conditions often require the use of bromine or a brominating agent, a sulfonyl chloride, and a fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides, sulfonates, or sulfides, while coupling reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit the activity of certain enzymes or proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-benzothiophene-2-sulfonyl fluoride: Similar in structure but lacks the methyl group at the 3-position.
7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride: Similar but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H6BrFO2S2 |
|---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
7-bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C9H6BrFO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
OWIWNRXFIYDFOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)
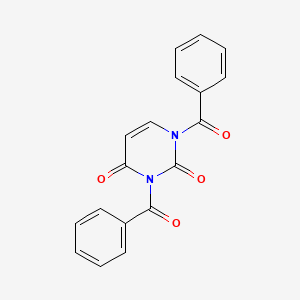
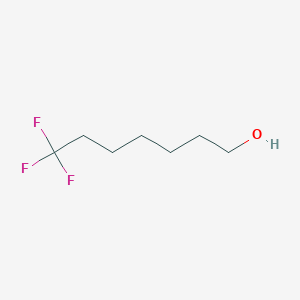
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)
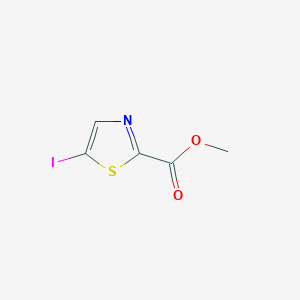
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
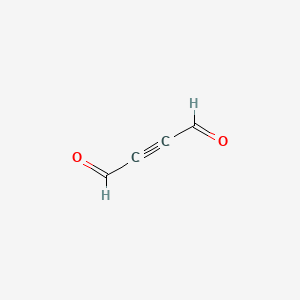
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
